2-(3-Methoxy-4-nitrophenoxy)acetic acid

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Research groups requiring the specific 3-methoxy-4-nitrophenoxy motif for synthesis or natural product studies face challenges in sourcing regioisomerically pure material. 2-(3-Methoxy-4-nitrophenoxy)acetic acid (CAS 1221724-83-9) is the precise solution. • Natural product isolate from Cephaelis ipecacuanha with documented bioactivity • Non-interchangeable building block-the 3-methoxy,4-nitro substitution pattern dictates unique electronic and steric properties critical for synthetic success • Qualified as an HPLC reference standard for analytical method development • Available with 95% purity, ensuring reliable experimental reproducibility

Molecular Formula C9H9NO6
Molecular Weight 227.17 g/mol
CAS No. 1221724-83-9
Cat. No. B1452815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxy-4-nitrophenoxy)acetic acid
CAS1221724-83-9
Molecular FormulaC9H9NO6
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H9NO6/c1-15-8-4-6(16-5-9(11)12)2-3-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12)
InChIKeyYOVQHOGVUQNYHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Attributes of 2-(3-Methoxy-4-nitrophenoxy)acetic acid


2-(3-Methoxy-4-nitrophenoxy)acetic acid (CAS 1221724-83-9), also referred to as MNPAA, is a substituted phenoxyacetic acid derivative with the molecular formula C9H9NO6 and a molecular weight of 227.17 g/mol . It is characterized by a phenoxy ring system substituted with both a methoxy group at the 3-position and a nitro group at the 4-position, connected to an acetic acid moiety . This compound has been identified as a natural product isolate from the plant *Cephaelis ipecacuanha* and has been shown to be bioactive in research settings . Its primary commercial applications are as a versatile building block in organic synthesis and as an analytical reference standard .

Non-Interchangeability of 2-(3-Methoxy-4-nitrophenoxy)acetic acid


Generic substitution among substituted phenoxyacetic acids is scientifically invalid due to the profound impact of regio- and substituent-specific electronic effects on both chemical reactivity and biological function. The precise 3-methoxy, 4-nitro arrangement in this compound dictates a unique electron density distribution and steric profile, which are the primary drivers for its specific behavior as a synthetic intermediate and its distinct bioactivity profile as a natural product isolate . Even closely related isomers, such as the 2-methoxy-4-nitro analog, or des-methoxy derivatives like 2-(4-nitrophenoxy)acetic acid, exhibit significantly altered chemical properties, as reflected in their divergent commercial applications—ranging from DNA gyrase inhibition to plant growth regulation . Therefore, selecting this precise CAS registry number is essential for ensuring experimental reproducibility and achieving the specific outcomes tied to its unique molecular architecture.

Evidence-Based Differentiation of 2-(3-Methoxy-4-nitrophenoxy)acetic acid


Substitution Pattern vs. 2-(4-Nitrophenoxy)acetic acid

The compound's defining structural differentiator is its 3-methoxy, 4-nitro substitution pattern on the phenoxy ring. This contrasts sharply with the widely used analog 2-(4-nitrophenoxy)acetic acid (CAS 1798-11-4), which lacks the methoxy group. The presence of the 3-methoxy group in the target compound provides a distinct electronic and steric environment, making it a more versatile intermediate for synthetic transformations requiring directed functionalization or altered physicochemical properties .

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Natural Origin vs. 2-(3-Methoxy-4-nitrophenyl)acetic acid

This compound is a characterized natural product, having been isolated from the plant species *Cephaelis ipecacuanha*, and has demonstrated bioactivity in research applications . This contrasts with the closely related compound 2-(3-methoxy-4-nitrophenyl)acetic acid (CAS 5803-22-5), which is primarily recognized as a synthetic building block and lacks a similar reported natural product origin .

Natural Product Chemistry Pharmacognosy Phytochemicals

Qualified as Analytical Standard

The compound is explicitly noted as being suitable for use as a standard for HPLC analysis, for reference material, or for quality control purposes . In contrast, the common analog 2-(4-nitrophenoxy)acetic acid is not specified for this application in its primary commercial descriptions, which instead focus on its role as a metabolite and plant growth regulator .

Analytical Chemistry Quality Control HPLC

Primary Applications of 2-(3-Methoxy-4-nitrophenoxy)acetic acid


Specialized Substitution Pattern Synthesis

This compound serves as a critical and non-interchangeable building block in the synthesis of more complex molecules where the precise 3-methoxy, 4-nitro phenoxy motif is required. Its unique substitution pattern enables the construction of advanced intermediates for medicinal chemistry or agrochemical research that cannot be accessed using simpler analogs like 2-(4-nitrophenoxy)acetic acid . Its classification as a building block by multiple vendors confirms this primary industrial use case .

Natural Product and Phytochemical Research

Given its documented isolation from *Cephaelis ipecacuanha* and noted bioactivity , this compound is a target for procurement in natural product chemistry and pharmacognosy. Research groups focused on characterizing the bioactive components of this plant species, or exploring the biological activity of structurally related phytochemicals, would specifically require this CAS number over synthetic analogs that lack the same natural origin context.

Analytical Method Development and Quality Control

The compound's qualification as an HPLC standard makes it suitable for procurement by analytical chemistry and quality control (QC) laboratories . It can be employed as a reference standard for developing and validating analytical methods for its detection, quantification, or purity assessment in research samples or during the synthesis and purification of related compounds.

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